

# history of cycloocta-1,5-diene research

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An In-depth Technical Guide to the History of **Cycloocta-1,5-diene** Research

## Abstract

**Cycloocta-1,5-diene** (COD) is a cyclic diene that has become an indispensable molecule in the fields of organometallic chemistry and organic synthesis. Its unique ability to act as a stable, bidentate ligand for a variety of transition metals has made it a cornerstone in the development of homogeneous catalysts. This guide provides a comprehensive overview of the history of COD research, from its initial synthesis to its role in the creation of landmark catalysts and synthetic reagents. It details the synthesis of COD and its most important metal complexes, presents key quantitative data, and provides experimental protocols for their preparation and use.

## Early History and Synthesis of Cycloocta-1,5-diene

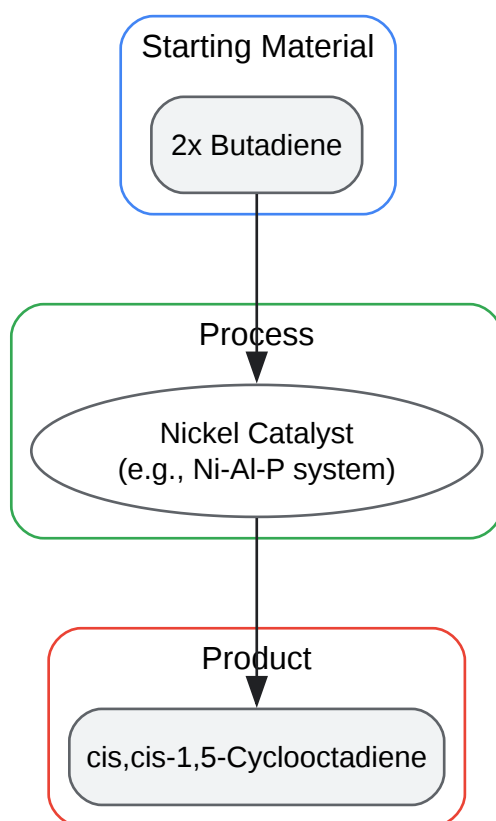
The story of **cycloocta-1,5-diene** begins with the broader development of cycloolefin chemistry pioneered by chemists like Walter Reppe and Günther Wilke. The most significant route to COD is the nickel-catalyzed dimerization of butadiene.[1][2] In the 1950s and early 1960s, research demonstrated that butadiene could be cyclized to form COD with high efficiency.[3] The Wilke process, developed in 1962, utilized a Ni-Al-P catalyst system and achieved yields of over 90%, a significant improvement over earlier methods that reported yields as low as 17%.[3] This breakthrough made COD an accessible and commercially viable chemical.

The most common and stable isomer of COD is the cis,cis or (Z,Z)-isomer.[4] However, other isomers exist. The highly strained trans,trans-(E,E)-COD was first synthesized in 1969 by Whitesides and Cope through the photoisomerization of the cis,cis compound.[2]

**Table 1: Physical Properties of (Z,Z)-1,5-Cyclooctadiene**

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>12</sub>
Molar Mass	108.18 g/mol [5]
Appearance	Colorless liquid with a strong odor[1]
Density	0.882 g/mL at 25 °C[1]
Melting Point	-69 °C[1]
Boiling Point	149-150 °C[1]
Solubility	Insoluble in water; soluble in non-polar organic solvents like benzene and chloroform.[5][6]

## Diagram: Synthesis of 1,5-Cyclooctadiene



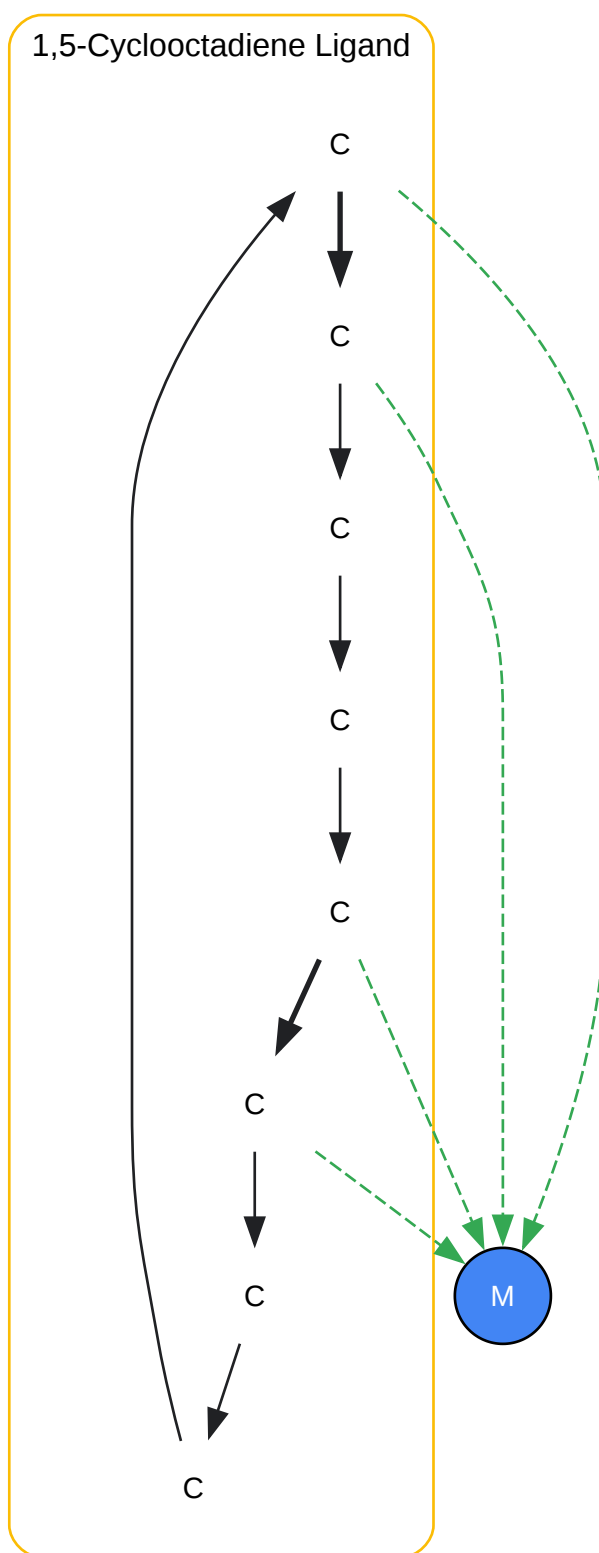
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Caption: Nickel-catalyzed dimerization of butadiene to form 1,5-cyclooctadiene.

## Coordination Chemistry: The Chelate Effect and Key Metal Complexes

The significance of COD in chemistry stems from its role as a ligand in organometallic complexes. It binds to metals through both of its alkene groups, acting as a bidentate ligand. This chelation results in complexes that are significantly more stable than those formed with simple mono-olefins like ethylene, an observation known as the chelate effect. The COD ligand is also readily displaced by other ligands, such as phosphines, making M-COD complexes excellent starting materials for catalyst synthesis.<sup>[2]</sup>

### Diagram: Chelation of COD to a Metal Center



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Caption: Bidentate coordination of 1,5-cyclooctadiene to a metal center (M).

Several metal-COD complexes have become fundamental reagents in chemistry labs worldwide.

- Bis(1,5-cyclooctadiene)nickel(0) -  $\text{Ni}(\text{COD})_2$ : This yellow, highly air-sensitive solid is a common and reactive source of nickel(0).<sup>[7]</sup> It is prepared by the reduction of a nickel(II) salt in the presence of COD.<sup>[7]</sup> Its utility lies in the lability of the COD ligands, which are easily displaced to allow for the synthesis of other nickel(0) complexes or to initiate catalytic cycles.<sup>[7]</sup><sup>[8]</sup>
- Cyclooctadiene Rhodium Chloride Dimer -  $[\text{RhCl}(\text{COD})]_2$ : This air-stable, yellow-orange compound is one of the most widely used precursors for rhodium(I) catalysts.<sup>[9]</sup><sup>[10]</sup> It is typically synthesized by heating rhodium(III) chloride with COD in an alcohol solvent, which also acts as the reducing agent.<sup>[9]</sup><sup>[10]</sup>
- Cyclooctadiene Iridium Chloride Dimer -  $[\text{IrCl}(\text{COD})]_2$ : Similar to its rhodium counterpart, this orange-red, air-stable solid is the primary starting material for a vast array of iridium(I) catalysts, most notably Crabtree's catalyst.<sup>[11]</sup> It is prepared by the reduction of an iridium(III) salt with COD in an alcohol solvent.<sup>[11]</sup>

## Table 2: Properties of Key Metal-COD Complexes

Complex	Formula	Molar Mass (g/mol)	Appearance	Key Characteristics
Bis(cyclooctadiene)nickel(0)	$\text{Ni}(\text{C}_8\text{H}_{12})_2$	275.06	Yellow solid	Air-sensitive; source of Ni(0)[7]
Cyclooctadiene Rhodium Chloride Dimer	$[\text{RhCl}(\text{C}_8\text{H}_{12})_2]$	493.08	Yellow-orange solid	Air-stable; catalyst precursor[9]
Cyclooctadiene Iridium Chloride Dimer	$[\text{IrCl}(\text{C}_8\text{H}_{12})_2]$	671.70	Red-orange solid	Air-stable; precursor to Crabtree's catalyst[11]
Crabtree's Catalyst	$[\text{Ir}(\text{COD})(\text{PCy}_3)(\text{py})]\text{PF}_6$	804.90	Orange solid	Air-stable; highly active hydrogenation catalyst[12]

## Applications in Homogeneous Catalysis

The development of metal-COD complexes revolutionized homogeneous catalysis, particularly for hydrogenation reactions.

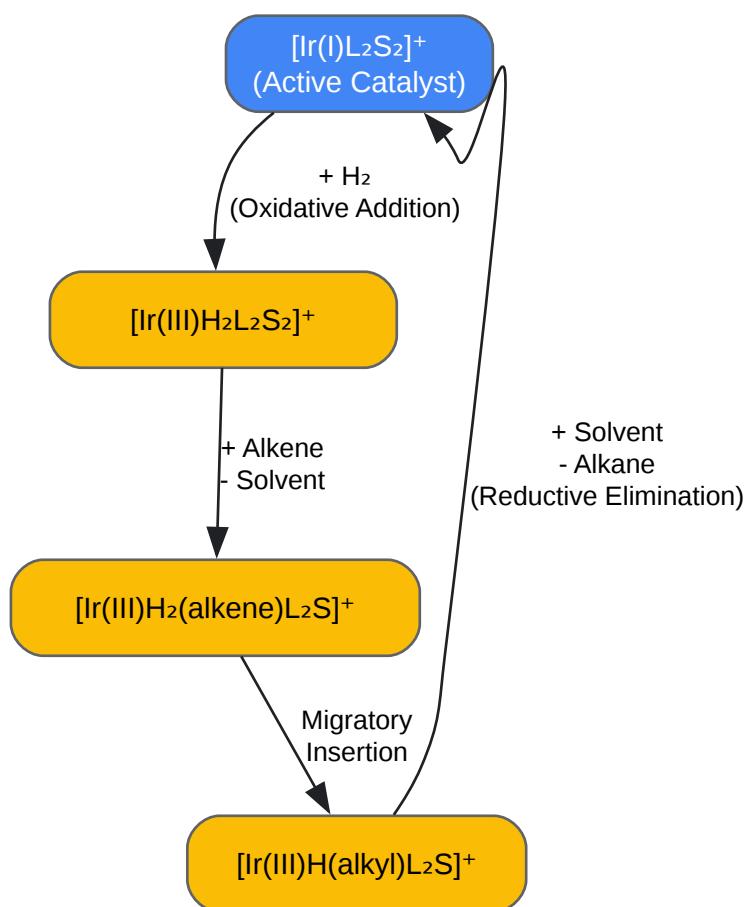
### Crabtree's Catalyst: A Paradigm Shift in Hydrogenation

In the 1970s, Robert H. Crabtree developed a cationic iridium(I) complex,  $[\text{Ir}(\text{COD})(\text{PCy}_3)(\text{py})]\text{PF}_6$ , that exhibited unprecedented activity for the hydrogenation of alkenes.[12][13] Unlike the well-established Wilkinson's catalyst, Crabtree's catalyst was effective for the hydrogenation of highly substituted (tri- and tetrasubstituted) olefins, which were previously difficult or impossible to reduce under mild conditions.[12][13] This discovery opened new avenues in organic synthesis, allowing for the stereoselective reduction of complex molecules. The catalyst is also noted for its tolerance of some functional groups and its ability to perform hydrogen isotope exchange reactions.[12]

**Table 3: Comparison of Hydrogenation Catalyst Turnover Frequencies (TOF)**

Substrate	Wilkinson's Catalyst TOF	Schrock-Osborn Catalyst TOF	Crabtree's Catalyst TOF
1-Hexene	650	4000	6400
Cyclohexene	700	10	4500
1-Methylcyclohexene (Trisubstituted)	13	—	3800
2,3-Dimethyl-2-butene (Tetrasubstituted)	—	—	4000
(Data sourced from Wikipedia, reflecting turnover frequencies (min <sup>-1</sup> ))[12]			

## Diagram: Generalized Catalytic Cycle for Hydrogenation



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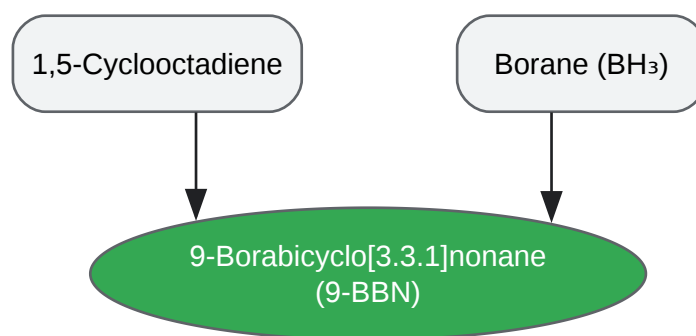
Caption: Simplified hydrogenation cycle for an Iridium(I) catalyst.

## Applications in Organic Synthesis

Beyond its role as a ligand, COD is a valuable starting material for important synthetic reagents. The most prominent example is its reaction with borane ( $\text{BH}_3$ ) to produce 9-borabicyclo[3.3.1]nonane (9-BBN).<sup>[14][15]</sup> 9-BBN is a highly selective hydroborating agent, prized for its steric bulk which directs the boron to the least hindered position of an alkene, and for its stability as a crystalline dimer.<sup>[14][15]</sup>

## Diagram: Synthesis of 9-BBN from 1,5-Cyclooctadiene





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Caption: Synthesis of the hydroborating agent 9-BBN.

## Key Experimental Protocols

The following protocols are based on established literature procedures and should be performed with appropriate safety precautions in a laboratory setting.

### Protocol 1: Synthesis of Bis(1,5-cyclooctadiene)nickel(0) - Ni(COD)<sub>2</sub>

This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox, as Ni(COD)<sub>2</sub> is highly air-sensitive.[7][16]

- **Apparatus Setup:** A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous nickel(II) acetylacetonate (Ni(acac)<sub>2</sub>) and 1,5-cyclooctadiene (COD).
- **Solvent Addition:** Anhydrous toluene or THF is added via cannula, and the suspension is cooled to -78 °C (dry ice/acetone bath).
- **Reduction:** A solution of triethylaluminum (AlEt<sub>3</sub>) or diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent is added dropwise to the stirred suspension. The reaction mixture will typically turn a dark reddish-brown color.[16]
- **Isolation:** The reaction is allowed to warm to 0 °C. Anhydrous diethyl ether is added to precipitate the product.

- Purification: The resulting yellow solid is collected by filtration under inert atmosphere, washed with cold diethyl ether, and dried under vacuum. The product,  $\text{Ni(COD)}_2$ , should be stored at low temperature under an inert atmosphere.[16]

## Protocol 2: Synthesis of Cyclooctadiene Iridium Chloride Dimer - $[\text{IrCl(COD)}]_2$

This procedure is adapted from common literature syntheses.[11][17]

- Reaction Setup: A round-bottom flask is charged with hydrated iridium(III) chloride ( $\text{IrCl}_3 \cdot 3\text{H}_2\text{O}$ ), 1,5-cyclooctadiene (COD), and a 3:1 mixture of 2-propanol (or ethanol) and water.
- Reflux: The mixture is heated to reflux under a nitrogen atmosphere with vigorous stirring. The iridium salt is reduced from Ir(III) to Ir(I) by the alcohol solvent. The reaction is typically refluxed for 18-24 hours.
- Crystallization: As the reaction proceeds, the orange-red product,  $[\text{IrCl(COD)}]_2$ , will precipitate from the solution.
- Isolation: The mixture is cooled to room temperature, and the crystalline solid is collected by filtration.
- Washing and Drying: The product is washed with cold ethanol and then diethyl ether to remove unreacted COD and other impurities. It is then dried under vacuum. The resulting solid is stable in air.

## Protocol 3: Synthesis of Cyclooctadiene Rhodium Chloride Dimer - $[\text{RhCl(COD)}]_2$

This procedure is a well-established method for preparing this common catalyst precursor.[9][10]

- Reaction Setup: A round-bottom flask is charged with hydrated rhodium(III) chloride ( $\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$ ), sodium carbonate ( $\text{Na}_2\text{CO}_3$ ), and a deoxygenated 4:1 mixture of ethanol and water.

- Addition of COD: 1,5-cyclooctadiene is added to the mixture.
- Reflux: The mixture is heated to reflux under a nitrogen atmosphere for several hours. The solution will turn from a deep red to a yellow-orange color as the product forms and precipitates.
- Isolation: The mixture is cooled to room temperature, and the yellow-orange solid is collected by filtration.
- Washing and Drying: The product is washed thoroughly with water, then with cold methanol or ethanol, and finally with hexane or ether. The  $[\text{RhCl}(\text{COD})]_2$  is then dried under vacuum.

## Protocol 4: General Procedure for Olefin Hydrogenation using Crabtree's Catalyst

This is a representative procedure and may require optimization for specific substrates.

- Catalyst Preparation: In a Schlenk flask under an inert atmosphere, Crabtree's catalyst ( $[\text{Ir}(\text{COD})(\text{PCy}_3)(\text{py})]\text{PF}_6$ ) is dissolved in a minimal amount of dry, degassed dichloromethane.
- Substrate Addition: The olefin substrate to be hydrogenated is added to the flask.
- Hydrogenation: The flask is evacuated and backfilled with hydrogen gas ( $\text{H}_2$ ) several times. A balloon of  $\text{H}_2$  is then attached, or the reaction is run under a specific pressure of  $\text{H}_2$ .
- Reaction Monitoring: The reaction is stirred at room temperature. The progress can be monitored by TLC, GC, or NMR spectroscopy. These reactions are often very fast.
- Workup: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to isolate the hydrogenated alkane product.

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